3,7-Dihydro-2H-thieno[3,2-f]indole
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Overview
Description
3,7-Dihydro-2H-thieno[3,2-f]indole is a heterocyclic compound that features a fused thiophene and indole ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,7-Dihydro-2H-thieno[3,2-f]indole typically involves the annulation of a thiophene ring to an existing indole ring. One common method includes the reaction of indoline-2-thiones with α-halocarbonyl compounds under mild conditions . Another approach involves the use of cyclohexyl isonitrile and α-halocarbonyl compounds in a two-stage three-component condensation reaction .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above suggests that similar methodologies could be adapted for large-scale production, potentially involving continuous flow reactors to optimize reaction conditions and yields .
Chemical Reactions Analysis
Types of Reactions: 3,7-Dihydro-2H-thieno[3,2-f]indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic substitution reactions are common, particularly at the indole ring positions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Electrophilic reagents like bromine or chlorinating agents are frequently employed.
Major Products: The major products formed from these reactions include various substituted thienoindoles, sulfoxides, and sulfones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3,7-Dihydro-2H-thieno[3,2-f]indole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3,7-Dihydro-2H-thieno[3,2-f]indole involves its interaction with various molecular targets and pathways. For instance, its antifungal activity is attributed to the inhibition of ergosterol synthesis in fungal cell membranes. In neurological applications, the compound may modulate neurotransmitter receptors or inhibit specific enzymes involved in disease pathways .
Comparison with Similar Compounds
- Thieno[2,3-b]indole
- Thieno[3,2-b]indole
- Benzo[4,5]thieno[2,3-b]indole
Comparison: 3,7-Dihydro-2H-thieno[3,2-f]indole is unique due to its specific ring fusion pattern, which imparts distinct electronic and steric properties. Compared to other thienoindoles, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for targeted applications in medicinal chemistry and materials science .
Biological Activity
3,7-Dihydro-2H-thieno[3,2-f]indole is a heterocyclic compound exhibiting a variety of biological activities. Its unique structure, which features a thieno ring fused to an indole system, contributes to its potential therapeutic applications. This article delves into the compound's biological activity, including its antifungal, antibacterial, and anticancer properties, supported by relevant research findings and data.
Chemical Structure and Properties
- Molecular Formula : C10H9NS
- Molecular Weight : 175.25 g/mol
- IUPAC Name : this compound
- InChI Key : SKYBJFUI...
The presence of sulfur in the thieno ring significantly influences the compound's reactivity and biological interactions.
Antifungal Activity
Studies have shown that this compound exhibits notable antifungal properties. It has been tested against various fungal strains with promising results. The mechanism of action is primarily attributed to the inhibition of ergosterol synthesis in fungal cell membranes, which is crucial for maintaining cell integrity.
Case Study: Antifungal Efficacy
A study evaluated the antifungal activity of this compound against common pathogenic fungi. The results indicated an effective inhibition of fungal growth at specific concentrations:
Fungal Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Candida albicans | 32 µg/mL |
Aspergillus niger | 16 µg/mL |
Cryptococcus neoformans | 64 µg/mL |
These findings suggest that the compound may serve as a lead for developing new antifungal agents.
Anticancer Activity
The anticancer potential of this compound has also been explored extensively. Research indicates that it can inhibit specific cancer cell lines through various mechanisms, including the induction of apoptosis and cell cycle arrest.
Case Study: Anticancer Evaluation
In vitro studies have demonstrated the compound's efficacy against several cancer cell lines:
Cancer Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast Cancer) | 13.73 ± 2.32 | Induction of apoptosis |
A549 (Lung Cancer) | 6.6 ± 0.6 | Cell cycle arrest in G1 phase |
HepG2 (Liver Cancer) | 0.56 ± 0.01 | Inhibition of proliferation |
These results indicate that this compound may act as a promising candidate for further development in cancer therapy.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Antifungal Mechanism : Inhibition of ergosterol biosynthesis.
- Anticancer Mechanism : Modulation of signaling pathways involved in cell proliferation and survival.
Additionally, the compound may interact with neurotransmitter receptors and enzymes relevant to neurological disorders.
Comparative Analysis with Similar Compounds
To appreciate the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
Compound Name | Structure Type | Unique Features |
---|---|---|
Thieno[2,3-b]indole | Fused thieno-indole | Exhibits different electronic properties |
Indoline-2-thione | Indole derivative | Serves as a precursor but lacks fused thieno structure |
Thiazolo[3,2-a]indoles | Thiazole-indole fusion | Contains nitrogen instead of sulfur |
This comparison highlights the distinctive biological activity profile of this compound due to its specific structural arrangement.
Properties
Molecular Formula |
C10H9NS |
---|---|
Molecular Weight |
175.25 g/mol |
IUPAC Name |
3,7-dihydro-2H-thieno[3,2-f]indole |
InChI |
InChI=1S/C10H9NS/c1-3-11-9-6-10-8(2-4-12-10)5-7(1)9/h1,3,5-6,11H,2,4H2 |
InChI Key |
SKYBJFUITZLEBD-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC2=C1C=C3C=CNC3=C2 |
Origin of Product |
United States |
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